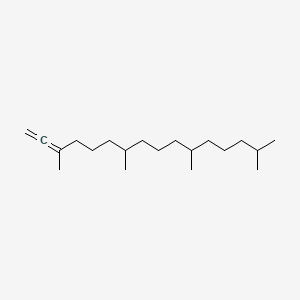
5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride is a chemical compound with a complex structure, often used in various scientific research and industrial applications. This compound is characterized by its unique chemical properties, which make it valuable in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride typically involves multiple steps, including the reaction of 5-chloro-4-hydroxy-m-anisidine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in cellular signaling pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(Dimethylamino)propoxy)-m-anisidine
- 5-Chloro-4-hydroxy-m-anisidine
- 3-(Dimethylamino)propyl chloride
Uniqueness
5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dimethylamino groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
96731-12-3 |
|---|---|
Fórmula molecular |
C12H20Cl2N2O2 |
Peso molecular |
295.20 g/mol |
Nombre IUPAC |
[3-chloro-4-[3-(dimethylamino)propoxy]-5-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C12H19ClN2O2.ClH/c1-15(2)5-4-6-17-12-10(13)7-9(14)8-11(12)16-3;/h7-8H,4-6,14H2,1-3H3;1H |
Clave InChI |
RYECZOFVKSMHES-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=C(C=C(C=C1Cl)[NH3+])OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


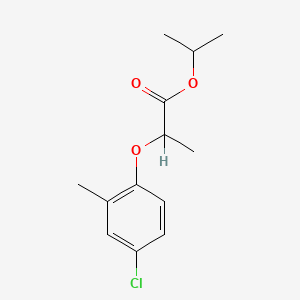
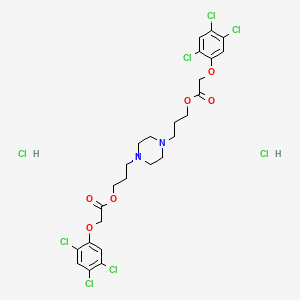


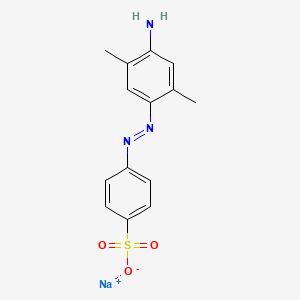



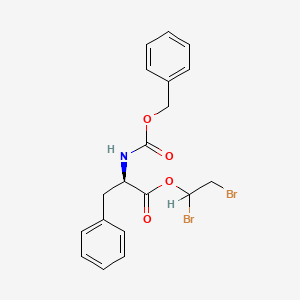
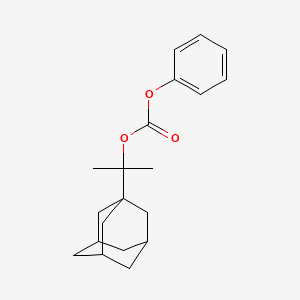
![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)


